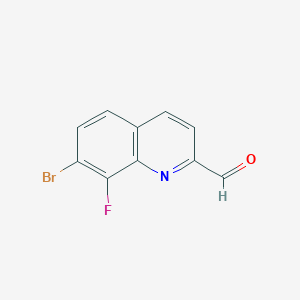

7-Bromo-8-fluoroquinoline-2-carbaldehyde

説明

7-Bromo-8-fluoroquinoline-2-carbaldehyde (C₁₀H₅BrFNO; MW 254.06 g/mol) is a halogenated quinoline derivative featuring a bromo group at position 7, a fluoro group at position 8, and a carbaldehyde functional group at position 2 . This compound is of interest in medicinal chemistry and materials science due to the reactivity of the aldehyde group, which facilitates further derivatization (e.g., condensation reactions). Its structural framework, common to quinoline-based molecules, allows for π-π stacking interactions and coordination with metal ions, making it a candidate for catalytic or pharmaceutical applications .

特性

IUPAC Name |

7-bromo-8-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSVRHJZNQBIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives, followed by formylation to introduce the aldehyde group at the 2-position. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitutions occur.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is common to ensure consistency and efficiency in production.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 7-Bromo-8-fluoroquinoline-2-carboxylic acid.

Reduction: 7-Bromo-8-fluoroquinoline-2-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

7-Bromo-8-fluoroquinoline-2-carbaldehyde (CAS No. 2377034-79-0) is a quinoline derivative with bromine and fluorine substitutions, giving it unique chemical properties. It is used in scientific research across chemistry, biology, and industry.

Scientific Research Applications

This compound serves as a building block in the synthesis of complex organic molecules, enzyme inhibitors, and specialty chemicals.

Chemistry

- As a chemical intermediate. This compound is utilized in the creation of more complex organic molecules. Its synthesis commonly involves bromination and fluorination of quinoline derivatives, followed by formylation to introduce the aldehyde group at the 2-position.

- Reactions. The aldehyde group can undergo oxidation to form carboxylic acids, while the compound can be reduced to form alcohols. The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

- Enzyme inhibitors. It is used in the study of enzyme inhibitors and receptor-binding studies. The compound may inhibit key enzymes involved in metabolic processes, altering cellular functions. Halogen substituents can enhance binding affinity to specific receptors, potentially modulating signal transduction pathways.

- Antimicrobial Activity. This compound has demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. It also shows efficacy in preventing biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens.

- Anti-cancer Activity. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its role as a cytotoxic agent. It may also interfere with DNA synthesis, contributing to its anticancer effects.

Industry

- Specialty chemicals. It is used for the production of specialty chemicals and materials with specific properties. In industrial production, large-scale chemical reactors and continuous flow processes may be used to optimize yield and purity, with automated systems for precise control of reaction parameters.

Case Studies

Case studies have been conducted to evaluate the biological activity of quinoline derivatives, including this compound.

Antimicrobial Efficacy : A study demonstrated that this compound exhibited bactericidal effects against resistant strains of bacteria, outperforming traditional antibiotics in some cases.

作用機序

The mechanism of action of 7-Bromo-8-fluoroquinoline-2-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and fluorine substitutions can enhance binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry.

類似化合物との比較

8-Bromo-2-methylquinoline (C₁₀H₈BrN; MW 222.08 g/mol)

- Key Differences : Replaces the carbaldehyde group with a methyl group.

- Implications : The methyl group reduces electrophilicity at position 2, limiting its utility in nucleophilic addition reactions. Crystal structure analysis reveals π-π stacking (centroid distance: 3.76 Å), which enhances solid-state stability but may reduce solubility in polar solvents .

- Applications : Primarily used as an intermediate in pharmaceutical synthesis .

8-Bromo-7-fluoro-2-methoxyquinoline (C₁₀H₇BrFNO; MW 272.08 g/mol)

- Key Differences : Substitutes the aldehyde with a methoxy group (-OCH₃).

- This substitution may enhance bioavailability compared to the aldehyde derivative .

- CAS : 1001322-87-7 .

Positional Isomerism of the Aldehyde Group

8-Bromo-7-fluoroquinoline-4-carbaldehyde (C₁₀H₅BrFNO; MW 254.06 g/mol)

Halogen and Substituent Variations

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline (C₁₅H₈BrClFN; MW 344.59 g/mol)

- Key Differences : Introduces a phenyl group at position 2 and chlorine at position 4.

- Implications : Increased steric bulk and lipophilicity due to the phenyl group, which may enhance membrane permeability in biological systems. Additional chlorine substitution could influence halogen bonding in crystal packing .

- CAS : 867164-98-5 .

4-Chloro-8-bromo-2-phenylquinoline (C₁₅H₉BrClN; MW 318.60 g/mol)

- Key Differences : Chlorine at position 4 and phenyl at position 2.

- The chlorine atom may enhance electrophilic aromatic substitution reactivity at adjacent positions .

- CAS : 125443-61-0 .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number |

|---|---|---|---|---|

| 7-Bromo-8-fluoroquinoline-2-carbaldehyde | C₁₀H₅BrFNO | 254.06 | Br (7), F (8), CHO (2) | Not explicitly provided |

| 8-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | Br (8), CH₃ (2) | Not explicitly provided |

| 8-Bromo-7-fluoro-2-methoxyquinoline | C₁₀H₇BrFNO | 272.08 | Br (8), F (7), OCH₃ (2) | 1001322-87-7 |

| 8-Bromo-7-fluoroquinoline-4-carbaldehyde | C₁₀H₅BrFNO | 254.06 | Br (8), F (7), CHO (4) | 1420792-02-4 |

| 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | C₁₅H₈BrClFN | 344.59 | Br (4), Cl (7), F (8), Ph (2) | 867164-98-5 |

生物活性

7-Bromo-8-fluoroquinoline-2-carbaldehyde (CAS No. 2377034-79-0) is a synthetic compound belonging to the quinoline family, which is known for its extensive biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

The molecular formula of this compound is C_10H_6BrFNO, with a molecular weight of approximately 260.49 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity.

The mechanism by which this compound exerts its biological effects is not completely elucidated; however, it is believed to interact with various biological targets through several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Binding : The presence of halogen substituents can enhance binding affinity to specific receptors, potentially modulating signal transduction pathways.

- DNA Interference : Similar compounds have been shown to disrupt DNA synthesis, which could be a mechanism for its anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : The compound has demonstrated significant activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

- Biofilm Inhibition : It exhibited efficacy in preventing biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is supported by various findings:

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its role as a cytotoxic agent.

- Mechanistic Insights : Its ability to interfere with DNA synthesis may contribute to its anticancer effects, making it a candidate for further development in cancer therapeutics .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The lipophilic nature due to halogen substitution may enhance absorption in biological systems.

- Metabolism : The metabolic pathways remain largely unexplored but are crucial for determining the compound's efficacy and safety profile.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Bromoquinoline-2-carbaldehyde | Lacks fluorine | Moderate antimicrobial activity |

| 8-Fluoroquinoline-2-carbaldehyde | Lacks bromine | Lower cytotoxicity |

| 7-Chloro-8-fluoroquinoline-2-carbaldehyde | Contains chlorine instead of bromine | Antimicrobial but less potent than bromine variant |

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinoline derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited bactericidal effects against resistant strains of bacteria, outperforming traditional antibiotics in some cases .

- Cytotoxicity Profiles : Research indicated that while displaying significant anticancer activity, the compound maintained low toxicity levels in normal cell lines, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。